molecular formula C17H14ClN5O2S B3534660 N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide

N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B3534660
M. Wt: 387.8 g/mol
InChI Key: APEKAYMSMRDNBR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the sulfanylacetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of tetrazole compounds are explored for their potential as drug candidates. This compound could be evaluated for its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]acetamide
  • N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]thioacetamide
  • N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfonylacetamide

Uniqueness

N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of both the tetrazole and sulfanylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c1-11(24)12-5-4-6-13(9-12)19-16(25)10-26-17-20-21-22-23(17)15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEKAYMSMRDNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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